molecular formula C₁₇H₂₀N₂O₇S B027823 Thymidine, 5'-o-(p-toluenesulfonyl)- CAS No. 7253-19-2

Thymidine, 5'-o-(p-toluenesulfonyl)-

Cat. No.: B027823
CAS No.: 7253-19-2
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-UHFFFAOYSA-N
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Description

Thymidine, 5’-o-(p-toluenesulfonyl)-: is a modified nucleoside derivative of thymidine, where the 5’-hydroxyl group is substituted with a p-toluenesulfonyl group. This compound is primarily used as a reagent in the preparation of 5’-substituted cyclothymidine derivatives .

Biochemical Analysis

Biochemical Properties

Thymidine, 5’-o-(p-toluenesulfonyl) interacts with several enzymes, proteins, and other biomolecules. It is a substrate for thymidine kinase 2 (TK2), an enzyme involved in the salvage pathway of DNA synthesis . The product of this reaction, thymidine monophosphate, is a critical component of DNA .

Cellular Effects

Thymidine, 5’-o-(p-toluenesulfonyl) influences various cellular processes. It plays a role in cell proliferation, migration, differentiation, and cell death . Its effects on cell signaling pathways, gene expression, and cellular metabolism are significant, contributing to the overall function and survival of the cell .

Molecular Mechanism

The molecular mechanism of Thymidine, 5’-o-(p-toluenesulfonyl) involves its interaction with biomolecules at the molecular level. It binds to enzymes like TK2, influencing their activity. This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymidine, 5’-o-(p-toluenesulfonyl) change over time. It has been observed that its stability and degradation can influence long-term effects on cellular function .

Metabolic Pathways

Thymidine, 5’-o-(p-toluenesulfonyl) is involved in the salvage pathway of DNA synthesis. It interacts with enzymes like TK2 and contributes to metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5’-o-(p-toluenesulfonyl)- typically involves the reaction of thymidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial use. The key steps involve the protection of the hydroxyl group, sulfonylation, and subsequent purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Thymidine, 5’-o-(p-toluenesulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thymidine derivatives.

    Reduction: Thymidine.

Scientific Research Applications

Thymidine, 5’-o-(p-toluenesulfonyl)- is used in various scientific research applications, including:

Properties

IUPAC Name

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEWNGNFIIXLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993373
Record name 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7253-19-2
Record name Thymidine, 5'-O-(p-toluenesulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 5'-o-(p-toluenesulfonyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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